molecular formula C6H9N3O4 B588928 1H-Imidazole-4-carboxylicacid,2-amino-4,5-dihydro-4-hydroxy-5-oxo-,ethyl CAS No. 144776-84-1

1H-Imidazole-4-carboxylicacid,2-amino-4,5-dihydro-4-hydroxy-5-oxo-,ethyl

Cat. No.: B588928
CAS No.: 144776-84-1
M. Wt: 187.15 g/mol
InChI Key: XSTQILLZHNVNHR-UHFFFAOYSA-N
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Description

1H-Imidazole-4-carboxylicacid,2-amino-4,5-dihydro-4-hydroxy-5-oxo-,ethyl is a complex organic compound belonging to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazole-4-carboxylicacid,2-amino-4,5-dihydro-4-hydroxy-5-oxo-,ethyl typically involves multi-step organic reactions. One common method includes the condensation of ethyl glyoxalate with hydroxylamine to form an intermediate N-oxide, which then undergoes cyclization to yield the desired imidazole derivative . The reaction conditions often require mild temperatures and the presence of catalysts to facilitate the formation of the imidazole ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. Industrial methods may also incorporate green chemistry principles, such as the use of environmentally benign solvents and catalysts, to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

1H-Imidazole-4-carboxylicacid,2-amino-4,5-dihydro-4-hydroxy-5-oxo-,ethyl can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield an imidazole ketone, while reduction of the carboxylic acid group may produce an imidazole alcohol.

Scientific Research Applications

1H-Imidazole-4-carboxylicacid,2-amino-4,5-dihydro-4-hydroxy-5-oxo-,ethyl has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1H-Imidazole-4-carboxylicacid,2-amino-4,5-dihydro-4-hydroxy-5-oxo-,ethyl exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and influencing biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

    1H-Imidazole-4-carboxylicacid,2-amino-4,5-dihydro-4-hydroxy-5-oxo-: Lacks the ethyl group, which may affect its solubility and reactivity.

    1H-Imidazole-4-carboxylicacid,2-amino-4,5-dihydro-4-hydroxy-5-oxo-,methyl: Contains a methyl group instead of an ethyl group, potentially altering its chemical properties and biological activity.

Uniqueness

The presence of the ethyl group in 1H-Imidazole-4-carboxylicacid,2-amino-4,5-dihydro-4-hydroxy-5-oxo-,ethyl distinguishes it from similar compounds, potentially enhancing its solubility and reactivity. This unique structure may also confer specific biological activities, making it a valuable compound for research and industrial applications.

Properties

CAS No.

144776-84-1

Molecular Formula

C6H9N3O4

Molecular Weight

187.15 g/mol

IUPAC Name

ethyl 2-amino-4-hydroxy-5-oxo-1H-imidazole-4-carboxylate

InChI

InChI=1S/C6H9N3O4/c1-2-13-4(11)6(12)3(10)8-5(7)9-6/h12H,2H2,1H3,(H3,7,8,9,10)

InChI Key

XSTQILLZHNVNHR-UHFFFAOYSA-N

SMILES

CCOC(=O)C1(C(=O)NC(=N1)N)O

Canonical SMILES

CCOC(=O)C1(C(=O)NC(=N1)N)O

Synonyms

1H-Imidazole-4-carboxylicacid,2-amino-4,5-dihydro-4-hydroxy-5-oxo-,ethyl

Origin of Product

United States

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